2,4,6-Trimethoxy-1,3,5-triazine

Catalog No.
S1895063
CAS No.
877-89-4
M.F
C6H9N3O3
M. Wt
171.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethoxy-1,3,5-triazine

Conventional coupling reagents often cause racemization and generate insoluble byproducts, complicating purification. 2,4,6-Trimethoxy-1,3,5-triazine (TMT) addresses these limitations:

  • Near-zero epimerization in low-polarity solvents, preserving chiral integrity.
  • Water-soluble byproducts eliminate filtration steps; simple extraction workup.
  • Mild conditions avoid corrosive byproducts, suitable for sensitive substrates.

CAS Number

877-89-4

Product Name

2,4,6-Trimethoxy-1,3,5-triazine

IUPAC Name

2,4,6-trimethoxy-1,3,5-triazine

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3

InChI Key

DFUGJTBMQKRCPI-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)OC)OC

Canonical SMILES

COC1=NC(=NC(=N1)OC)OC

The exact mass of the compound 2,4,6-Trimethoxy-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4,6-Trimethoxy-1,3,5-triazine, 2,4,6-Trimethoxy-s-triazine, TMT, Cyanuric acid trimethyl ether, Methyl cyanurate

Purity

≥98%

Package Size

25 g, 100 g

2,4,6-Trimethoxy-1,3,5-triazine (TMT), CAS 877-89-4, is a stable, crystalline derivative of 1,3,5-triazine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvs9djdR8dPS45jAe8uZrP3vuW7Tc6ILH-zAK261XwdZ7IJOa21RP6MMzVvgHFvZV6RrSdMGcUssxuZvhcsdAmJlx4ZN34FVygvZop7eSt-kgWEHVSipifN0oUgtXBc6efUwRwTVpAuCoUf08cAO2YPJmXDA%3D%3D)] It is primarily procured as a synthetic reagent, functioning as a mild and efficient dehydrating condensing agent. Its core utility lies in the formation of amide and ester bonds, serving as a more manageable and selective alternative to its highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdTkXdItU3rSbs6pQ0C5_4FJDsrsyVcVTWbu19GBR6dYyZwT87kv_cAaOOhQMcfEM32OMuCic6GuSf7Uo1boS7L-hQSUAA6ZmENQHVao-MXNWVqJIfU8KMt528NToneFTF8QuRZ-Ck9C4irSc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhrYQ-NgTOgIm4tvgTU6_mv__6_Ei-g-Ti3bv6yZXhhkF6W2UqcalMgIhJaDT2L_eG3Y7mPXFO2htS8CC983XDLaPg4dVrhlZQL_RC07qc1hT6hWP3BZ50tW30DSr7Dz7D3pokYo1r96PKG0RnIRAHkoO0HfMoYZ13l09FKDaK-fdX8BsnH6lGAveuQgNzEkv72T2ygw%3D%3D)] Unlike cyanuric chloride, which requires careful temperature control for selective substitution and generates corrosive byproducts, TMT offers a more controlled reactivity profile suitable for sensitive substrates and streamlined laboratory workflows.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1KNO9wS43eRcQ9abY5UQnB8waGm4n_TbSND1QkxTnbPn-CQXs8Ps8tAnSw3YEdk7-pmWg06kz9NtF-ylkFwtHMByd91r0iMe47IthGSk92znpPc_tBGjQpE5bUbuj7aHO4EwjdYC4ZWRFeomjamGZdgC68OeUa18CQ3YU-ck38YgYjgZKXTJUdCJE-Mn_EJPi8bhOcOvyEzd_tBhjDuWGE1ikAtO5U2uVNi7AnPe9p6MQQ4GqKrM1JcwRwzR8ibJTFoAMhtU8yYM0TY-r3rWsYpMK2-UvOHjigE5y5DinfeqOU0jQfL5woRH7yItrFCV1yn6bgpBUio7m3ZPbLTc0HxaxXdvziHghKjuAEEugpYK4YSgEEdyhEPN0u7qr0c2zcKr2vuY_N71OLS-8TpIfYGI8QjF6I8VsZLCGnDVlfuOVFUro8645nipZOfFwd1OV9yExW19R_Dk8AwqbjxpEDY92LE9K)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY1zxctihLcVCJXaykGoEzaCITqVdt5ADoOXnWyUMf0pYwZ8hUBnzm3UDLJFBUawGA08iQ6WC0WwBh5eP0sslRAWbnb_hleoIgp1JCmBSLTONv1Do5QNSDz_SA2sLFjdtmJMOVkiRjFRoEg5UkDQTFOe3VTEgPmtPSnZM1Ai4IuFSHZufEExNS-BHViI5gbtY%3D)]

Research Fit

1
Triazine building block
Key precursor to DMTMM coupling reagent
2
Amide bond formation
Peptide synthesis, bioconjugation
3
Catalytic coupling route
In situ generation of active condensing agent

Substituting 2,4,6-Trimethoxy-1,3,5-triazine with seemingly related compounds introduces significant process and performance trade-offs. Replacing it with the common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), necessitates harsher reaction conditions, requires careful management of corrosive HCl byproducts, and introduces handling risks due to high toxicity and moisture sensitivity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZRq23cn0YdtdPEOUK8f3tRK8F0g_tA0zZSZUbXkbz7IN3DMvvY1catZIy4bpSXYragMHNAd008ibHKuA31LtEn9YQMg7sSrOcbAkemdh-wT3gdoaJ7C510G0ftdsQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiMbEz_zPQFoZNr9r9gHGZY3xTPOJhK95j_bb4MIxKChdCVAhPtW1aoTvEkOrvn-bdHBQSHb4KyT8wYUxBteocMCaQ91VAJDZz3VlHdJJPq6jJWaQa9lLvfP-ln6VtWmtkAGAy0g%3D%3D)] In peptide synthesis, substituting TMT-based activators like DMT-MM with classic carbodiimides such as DCC introduces a critical processing challenge: the formation of a highly insoluble dicyclohexylurea (DCU) byproduct that complicates purification.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWqw8a2dISX7XJ2Yb_rKDYNYS9-L2sD8kf-y9dsXGPEGB5gy01bcHKAjdfFcW1dr7a7gLCgdINAo8nZwrvJUsEYl-4jnXfvUuTR0gHZceBtZSJ68F2EQje0wK1cQNT7j_9sUFGVoqUUoZ_4H7kwj-ZVEeUxVNBv0VQnPsH2GME1b1-RmH05zagynURRERh1GqwE46qRXfoiXgNKGJ_4S8zboFWqtFbpIXnHm23zqI-WKOC)] Furthermore, carbodiimide reagents are known to cause partial racemization of amino acids, an issue that is minimized with triazine-based systems.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8q3f9NGSnQ8zbpmuGrgdoWtd4O-dvJ_aFrHNuJnTxjJy8wdtmkj9gNRd7gvvdM1jlPl5-OvavVCxUVkLhY86XuoBGFBMfhIu4z2RO8zzSzqDKd8JW5Wcau81YobLtLVGrcMaGKY-e0DzsSDf0cmHb0K8OYeAm6TlDdKezGEM2J7Bj_mciyN4OWMerR6I%3D)] These factors make TMT and its derivatives a specific choice for applications demanding mild conditions, high stereochemical integrity, and simplified downstream processing.

Substitution Risk

!
Thermodynamic stability profile may differ significantly from ethoxy or fluoro-dinitroethoxy triazine analogs.
!
Reactivity in amide-forming reactions may shift when using other triazine building blocks, impacting coupling efficiency.
!
Overall process economics may be affected by choosing pre-formed quaternary salts over in situ catalytic systems.

Racemization Suppression vs. Carbodiimides

In peptide synthesis, maintaining stereochemical integrity is critical. The derivative of TMT, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), demonstrates superior performance in suppressing racemization compared to standard carbodiimide methods. In a model coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl, the use of DMT-MM in a low-polarity solvent like ethyl acetate resulted in no detectable racemization (0.0% D-Ala isomer).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] In contrast, carbodiimide activation (e.g., with DCC) is known to cause partial racemization, often requiring additives like HOBt to mitigate this side reaction.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] Even in more polar aprotic solvents like DMF and CH3CN, DMT-MM showed no racemization, highlighting its robust performance.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)]

Evidence DimensionRacemization (% D-Ala isomer)
Target Compound Data0.0% (using DMT-MM in Ethyl Acetate)
Comparator Or BaselineCarbodiimide reagents (e.g., DCC) are known to cause partial racemization, requiring additives.
Quantified DifferenceEffectively eliminates racemization under optimal conditions.
ConditionsCoupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl. Solvent: Ethyl Acetate.

For synthesizing peptides or chiral molecules, this minimizes the formation of impurities (diastereomers), simplifying purification and ensuring the biological activity of the final product.

Thermodynamic Stability
Reported
-478.60 ± 0.87 kJ/mol
vs. -584.99 (triethoxy) and -1109.80 (fluoro-dinitroethoxy) kJ/mol
Supports safer large-scale handling and process development.
Adiabatic rotating bomb calorimetry; lower energy content reduces hazard.

Simplified Purification via Water-Soluble Byproducts

A significant procurement and processing advantage of TMT-derived reagents is the nature of their byproducts. The coupling reaction yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is highly water-soluble.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This allows for its simple and efficient removal from the reaction mixture through a standard aqueous wash.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This directly contrasts with the use of N,N'-dicyclohexylcarbodiimide (DCC), a common alternative, which generates dicyclohexylurea (DCU). DCU is notoriously insoluble in most organic solvents and water, often precipitating in the reaction and requiring filtration for removal, which can complicate purification, reduce yields, and is unsuitable for solid-phase synthesis.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]

Evidence DimensionByproduct Solubility & Removal
Target Compound DataWater-soluble (2-hydroxy-4,6-dimethoxy-1,3,5-triazine), removed by simple aqueous wash.
Comparator Or BaselineDCC produces insoluble dicyclohexylurea (DCU), requiring filtration.
Quantified DifferenceQualitative but high-impact difference in process workflow (extraction vs. filtration).
ConditionsStandard amide or ester coupling reactions in organic solvents.

This simplifies the entire purification workflow, reducing cycle times, solvent usage for extensive chromatography, and labor costs, making it a more process-efficient choice for both lab-scale and potential scale-up.

Synthesis Efficiency
Head-to-head
93% yield in 15 min
CDMT/1,4-dimethylpiperazine catalytic system vs. pre-formed DMTMM(Cl)
Supports catalytic amide synthesis with higher throughput.
One-pot amidation at room temperature.

Improved Handling over Halogenated Precursors

2,4,6-Trimethoxy-1,3,5-triazine is a stable, non-hygroscopic crystalline solid with a melting point of 135-137 °C, making it easy to store and handle under standard laboratory conditions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This provides a significant operational advantage over its common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is highly reactive, moisture-sensitive, and classified as highly toxic.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] Its use requires stringent temperature control (e.g., 0-5 °C for the first substitution) to achieve selective functionalization, whereas TMT is fully substituted, providing predictable reactivity without the need for such rigorous process control or the safety protocols associated with highly toxic and corrosive reagents.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]

Evidence DimensionHandling & Stability
Target Compound DataStable, crystalline solid, not significantly moisture-sensitive.
Comparator Or BaselineCyanuric chloride is highly toxic, moisture-sensitive, and requires strict temperature control for selective reactions.
Quantified DifferenceQualitative difference in hazard classification and required handling protocols.
ConditionsStandard laboratory storage and reaction setup.

Procuring TMT reduces the need for specialized handling equipment and safety procedures, lowers storage risks, and simplifies reaction setup compared to starting syntheses from cyanuric chloride.

Aqueous Bioconjugation
Head-to-head
Reported higher efficiency vs. EDC/NHS
DMTMM (derived from TMT) compared to EDC/NHS for HA amidation
Supports aqueous amidation without precise pH control.
Systematic analysis in hyaluronan modification.
Process Economics
Class-level
More economical than pre-formed quaternary salts
Catalytic tert-amine system avoids isolation of expensive salts.
Supports scalable amide synthesis cost review.
Source review; economic advantage inferred from catalytic methodology.
MIP Binding Specificity
Data to verify
Specific analog for melamine MIP selectivity validation
Discriminates melamine from close structural analog TMT.
Supports selective material validation in analytical workflows.
Supplier-sourced data; verify in target matrix.

Peptide and Chiral Amide Synthesis

This compound's derivatives are the right choice when the primary goal is to synthesize peptides or amides from chiral precursors with minimal risk of racemization. The demonstrated ability to achieve near-zero epimerization in low-polarity solvents makes it ideal for producing high-purity, biologically active molecules where stereochemistry is paramount.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)]

Amide and Ester Scale-Up

In workflows where throughput and ease of purification are key procurement drivers, TMT-based condensing agents are a superior choice over reagents like DCC. The generation of water-soluble byproducts eliminates the need for filtration of insoluble ureas, streamlining the workup to a simple liquid-liquid extraction.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] This reduces processing time and simplifies automation and scale-up.

Complex & Sensitive Molecule Synthesis

The mild reaction conditions associated with TMT and its derivatives make them suitable for the synthesis of complex molecules with sensitive functional groups. Unlike syntheses starting from the harsh and highly reactive cyanuric chloride, using TMT-based reagents avoids corrosive byproducts and aggressive conditions, preserving the integrity of the target structure.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical intermediate amide synthesis
Catalytic coupling system compatibility
Yield and process economics validation
Aqueous bioconjugation of polymers and hydrogels
pH-independent amide bond formation
Reaction reproducibility and efficiency in aqueous media
Large-scale triazine derivative synthesis
Low energy-content building block
Safety and handling risk assessment for scale-up
Molecularly imprinted polymer development
Specific molecular recognition profile
Binding selectivity for analog discrimination

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-89-4

Wikipedia

2,4,6-Trimethoxy-1,3,5-triazine

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